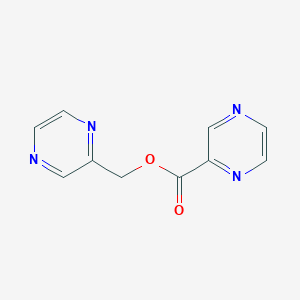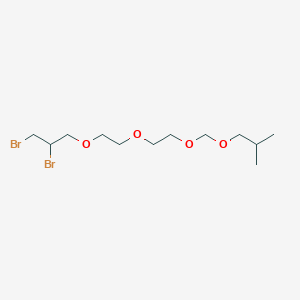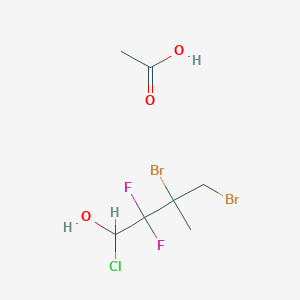
1,4-Benzenediamine, N'-(1-azulenylmethylene)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- is an organic compound that features a benzenediamine core with an azulenylmethylene and dimethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 1-azulenylmethylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine Derivatives: Compounds with similar core structures but different substituents.
Azulenyl Compounds: Compounds featuring the azulenyl group with various functional groups.
Uniqueness
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- is unique due to its combination of the benzenediamine core with the azulenylmethylene and dimethyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
94377-92-1 |
|---|---|
Formule moléculaire |
C19H18N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-(azulen-1-ylmethylideneamino)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H18N2/c1-21(2)18-12-10-17(11-13-18)20-14-16-9-8-15-6-4-3-5-7-19(15)16/h3-14H,1-2H3 |
Clé InChI |
DJRYLWYVSWYJBU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=CC2=C3C=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


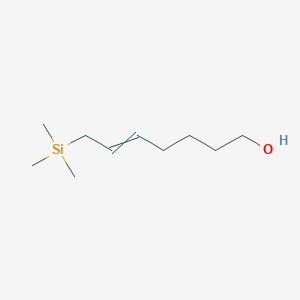
methanone](/img/structure/B14348083.png)
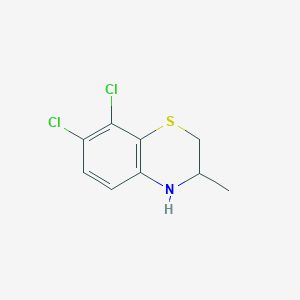
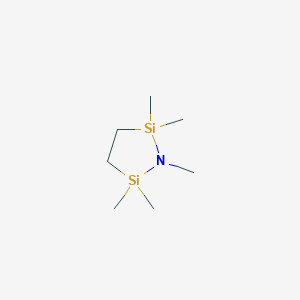
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
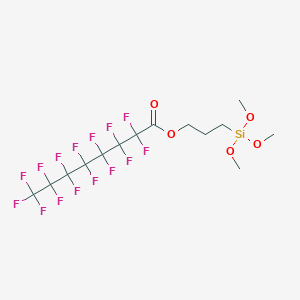
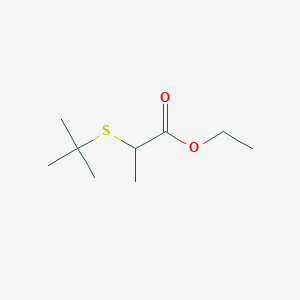
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
